molecular formula C14H11ClFNO B2589720 N-(2-chloro-3-fluorophenyl)-2-methylbenzamide CAS No. 866150-11-0

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide

Cat. No.: B2589720
CAS No.: 866150-11-0
M. Wt: 263.7
InChI Key: YVHBDCZHXSBIQT-UHFFFAOYSA-N
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Description

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-fluorophenyl)-2-methylbenzamide typically involves the reaction of 2-chloro-3-fluoroaniline with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)-2-methylbenzamide
  • N-(2-chloro-3-fluorophenyl)-2-ethylbenzamide
  • N-(2-chloro-3-fluorophenyl)-2-methoxybenzamide

Uniqueness

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-5-2-3-6-10(9)14(18)17-12-8-4-7-11(16)13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHBDCZHXSBIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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